molecular formula C27H26O5 B15031859 Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B15031859
M. Wt: 430.5 g/mol
InChI Key: OGCHBCYDIPGZHW-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core substituted with various functional groups, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can replace one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying biological activity and potential therapeutic effects.

    Medicine: Due to its potential biological activities, it is investigated for its role in drug development. Researchers explore its efficacy and safety in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemicals. Its properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives. Similar compounds include:

    2-(4-Methoxyphenyl)benzofuran: This compound shares a similar core structure but lacks the ethyl ester and dimethylphenyl groups.

    5-Hydroxy-2-(4-methoxyphenyl)benzofuran: This compound has a hydroxyl group instead of the ethyl ester, leading to different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C27H26O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C27H26O5/c1-5-30-27(28)25-23-15-22(31-16-20-14-17(2)6-7-18(20)3)12-13-24(23)32-26(25)19-8-10-21(29-4)11-9-19/h6-15H,5,16H2,1-4H3

InChI Key

OGCHBCYDIPGZHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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